Introduction to Methyl 2-(3-cyano-2-methylphenyl)acetate and NMR Spectroscopy
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-(3-cyano-2-methylphenyl)acetate This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-(3-cyano-2-methylphenyl)acetate
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(3-cyano-2-methylphenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a detailed interpretation grounded in the principles of NMR spectroscopy. The causality behind spectral characteristics is explained to provide a deeper understanding of the molecule's structure and electronic environment.
Methyl 2-(3-cyano-2-methylphenyl)acetate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a trisubstituted benzene ring, a nitrile group, and a methyl ester moiety, presents a distinct set of NMR signals that are crucial for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), we can deduce the connectivity and chemical environment of each atom within a molecule.
Below is the chemical structure of Methyl 2-(3-cyano-2-methylphenyl)acetate, which will be the basis for our spectral predictions.
Caption: A typical workflow for NMR sample preparation.
Data Acquisition Protocol (Illustrative for a 400 MHz Spectrometer)
Instrument Setup: Insert the sample into the NMR spectrometer and ensure it is spinning (if required for older instruments) for field homogeneity.
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
[1] * Acquisition Time (AQ): Set to 3-4 seconds for good resolution.
[2][3] * Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.
¹³C NMR Acquisition:
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
Acquisition Time (AQ): Typically 1-2 seconds.
Relaxation Delay (D1): A 2-second delay is a good starting point.
Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) to obtain the final spectrum.
Mass Spectrometry Fragmentation Pathway of Methyl 2-(3-cyano-2-methylphenyl)acetate: A Mechanistic and Analytical Guide
Executive Summary In the landscape of drug development and bioanalysis, understanding the exact mass spectrometry (MS) fragmentation pathways of active pharmaceutical ingredients (APIs) and their intermediates is critica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of drug development and bioanalysis, understanding the exact mass spectrometry (MS) fragmentation pathways of active pharmaceutical ingredients (APIs) and their intermediates is critical for structural elucidation and quantitative assay development. Methyl 2-(3-cyano-2-methylphenyl)acetate (CAS: 1261746-01-3) is a highly functionalized aromatic compound featuring a cyano group, an ortho-methyl group, and a methyl acetate side chain. This whitepaper provides an in-depth mechanistic breakdown of its collision-induced dissociation (CID) pathways and outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its robust quantification in biological matrices.
Molecular Architecture and Ionization Dynamics
The structural complexity of Methyl 2-(3-cyano-2-methylphenyl)acetate (
C11H11NO2
, Exact Mass: 189.0789 Da) dictates its behavior within the electrospray ionization (ESI) source. In positive ion mode (ESI+), the molecule exhibits two primary sites for protonation: the nitrogen atom of the cyano group and the carbonyl oxygen of the ester.
Thermodynamically, protonation at the ester carbonyl is highly favored during the initial stages of CID because it directly activates the adjacent ester bond for nucleophilic-like cleavage, driving the primary fragmentation cascade. The resulting precursor ion is observed at m/z 190.086 .
Mechanistic Fragmentation Pathways (ESI-MS/MS)
The fragmentation of the
[M+H]+
precursor ion follows a highly predictable, energy-dependent sequential degradation pathway:
I. Primary Cleavage: Expulsion of Neutral Methanol
Upon protonation of the ester carbonyl, the inductive pull of the positive charge weakens the
C−OCH3
bond. Under low-to-moderate collision energy, the molecule undergoes a characteristic neutral loss of methanol (32.026 Da). This cleavage forms a highly stable acylium ion at m/z 158.060 . The loss of methanol is a well-documented hallmark of methyl ester fragmentation in tandem mass spectrometry ([1]).
II. Secondary Cleavage: Decarbonylation
Acylium ions (
R−C≡O+
) are inherently reactive intermediates under CID conditions. The ion at m/z 158.060 rapidly extrudes carbon monoxide (28.011 Da) to alleviate steric strain and transfer the positive charge to the aromatic system. This decarbonylation yields the 3-cyano-2-methylbenzyl cation (m/z 130.065) . This fragment is exceptionally stable due to extensive resonance delocalization across the aromatic ring, making it the most abundant product ion and the ideal candidate for Multiple Reaction Monitoring (MRM) quantitation.
III. Tertiary Cleavage: Cyano Group Expulsion
At elevated collision energies, the resonance-stabilized benzyl cation undergoes further degradation. The cyano-aromatic system experiences ring-stress, leading to the direct elimination of hydrogen cyanide (HCN, 27.011 Da) to form a substituted phenyl cation derivative at m/z 103.054 . The neutral loss of HCN is a signature high-energy fragmentation pathway for benzonitriles and cyano-aromatics ([2], [3]).
Fig 1. ESI-MS/MS positive mode fragmentation cascade of Methyl 2-(3-cyano-2-methylphenyl)acetate.
Quantitative Fragmentation Data
To facilitate high-resolution mass spectrometry (HRMS) method development, the theoretical exact masses and mechanistic origins of the primary fragments are summarized below.
To translate these mechanistic insights into a robust bioanalytical assay, the following protocol is designed as a self-validating system, strictly adhering to the FDA ICH M10 Bioanalytical Method Validation guidelines ([4],[5]).
Procedure: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g.,
13C6
-labeled analog). Centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant and dilute with 100 µL of LC-grade water.
Causality: Protein precipitation with ice-cold acetonitrile is deliberately chosen over Liquid-Liquid Extraction (LLE) to immediately quench endogenous plasma esterases. If not rapidly denatured, these esterases will hydrolyze the methyl acetate group into a carboxylic acid, destroying the analyte. The internal standard self-validates the extraction by correcting for any matrix-induced ion suppression.
Step 2: Chromatographic Separation
Procedure: Inject 5 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), ramping from 5% B to 95% B over 3 minutes.
Causality: The addition of 0.1% formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (preventing peak tailing) and provides the abundant proton reservoir required to drive ESI+ ionization.
Step 3: ESI-MS/MS Detection (MRM Mode)
Procedure: Operate the mass spectrometer in ESI+ mode.
Causality: The 190.1
→
130.1 transition is selected as the quantifier because the resulting 3-cyano-2-methylbenzyl cation is highly resonance-stabilized. This stability prevents secondary fragmentation in the collision cell, focusing the ion current into a single, intense peak to achieve the lowest possible Limit of Quantitation (LLOQ).
Step 4: System Validation
Procedure: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Run Quality Control (QC) samples at low, mid, and high concentrations.
Causality: Per FDA ICH M10 standards, the run is only validated if the precision (CV) is
≤
15% and accuracy is within
±
15% of the nominal concentration (
±
20% at the LLOQ). This ensures the assay's trustworthiness across different days and operators.
Fig 2. Self-validating LC-MS/MS bioanalytical workflow for quantitative analysis.
Conclusion
The mass spectrometry fragmentation of Methyl 2-(3-cyano-2-methylphenyl)acetate is governed by the predictable cleavage of its functional groups under ESI+ conditions. The sequential loss of methanol, carbon monoxide, and hydrogen cyanide provides a highly specific spectral fingerprint. By leveraging the stability of the m/z 130.065 benzyl cation and adhering to strict sample preparation controls to prevent esterase degradation, researchers can develop highly sensitive, FDA-compliant LC-MS/MS assays for this compound.
References
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
Structural Identification of Monounsaturated Branched Chain Fatty Acid Methyl Esters by Combination of Electron Ionization and Covalent Adduct Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry.[Link]
Effect of protonation on the UV/VUV photostability of cyano-substituted anthracene and phenanthrene. Astronomy & Astrophysics.[Link]
Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. MDPI.[Link]
Solubility Profile of Methyl 2-(3-cyano-2-methylphenyl)acetate in Organic Solvents: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for determining the solubility profile of methyl 2-(3-cyano-2-methylpheny...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for determining the solubility profile of methyl 2-(3-cyano-2-methylphenyl)acetate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond a simple data sheet to offer a detailed exploration of the theoretical underpinnings and practical methodologies for establishing a robust solubility profile. We will delve into the molecular structure of methyl 2-(3-cyano-2-methylphenyl)acetate to predict its solubility behavior, outline systematic experimental protocols for both qualitative and quantitative assessment, and provide a framework for data interpretation. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to thoroughly characterize the solubility of this and similar compounds in a variety of organic solvents.
Theoretical Foundation: Predicting Solubility from Molecular Structure
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Molecular Structure of Methyl 2-(3-cyano-2-methylphenyl)acetate:
Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety.
Cyano Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor.
Ester Group (-COOCH₃): The ester group is polar and can also act as a hydrogen bond acceptor.
Methyl Group (-CH₃): This is a non-polar, hydrophobic group.
Methylene Group (-CH₂-): This is a non-polar, hydrophobic group.
Predicted Solubility Behavior:
The presence of both polar (cyano and ester groups) and non-polar (aromatic ring, methyl, and methylene groups) functionalities suggests that methyl 2-(3-cyano-2-methylphenyl)acetate will exhibit a nuanced solubility profile.[2] It is unlikely to be highly soluble in very non-polar solvents like hexane due to its polar functional groups. Conversely, its significant non-polar character will limit its solubility in highly polar protic solvents like water. Therefore, we can anticipate that the compound will be most soluble in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions with the cyano and ester groups without the competing hydrogen bonding network of protic solvents.
Strategic Selection of Organic Solvents
A comprehensive solubility profile requires testing in a range of solvents with varying polarities and chemical properties. The following table outlines a recommended panel of solvents, categorized by their polarity, along with the rationale for their inclusion.
Solvent Category
Solvent
Rationale
Non-Polar
Hexane
Represents aliphatic hydrocarbons; tests for solubility driven by London dispersion forces.
Toluene
Represents aromatic hydrocarbons; tests for π-π stacking interactions with the benzene ring.
Polar Aprotic
Dichloromethane (DCM)
A common solvent with a moderate dipole moment.
Ethyl Acetate
An ester-containing solvent that can interact with the solute's ester group.
Tetrahydrofuran (THF)
A cyclic ether with good solvating properties for a wide range of compounds.
Acetonitrile
A polar aprotic solvent with a strong dipole moment, capable of interacting with the cyano group.
Dimethylformamide (DMF)
A highly polar aprotic solvent with a strong ability to solvate polar molecules.
Dimethyl Sulfoxide (DMSO)
A highly polar aprotic solvent, often used as a universal solvent for organic compounds.
Polar Protic
Methanol
The simplest alcohol, capable of hydrogen bonding.
Ethanol
A slightly less polar alcohol than methanol.
2-Propanol (Isopropanol)
A more sterically hindered alcohol.
Water
A highly polar protic solvent to establish the compound's hydrophobicity.[3][4]
Experimental Determination of Solubility: Protocols and Workflows
A multi-tiered approach, starting with qualitative assessments and progressing to quantitative measurements, provides a thorough understanding of the solubility profile.
Qualitative Solubility Assessment
This initial screening provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a defined concentration.
Protocol:
Add approximately 10 mg of methyl 2-(3-cyano-2-methylphenyl)acetate to a small, clean, and dry test tube.
Add 1 mL of the selected solvent to the test tube.
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.
Visually inspect the solution against a dark background.
Soluble: A clear, homogeneous solution with no visible solid particles.
Partially Soluble: A cloudy or hazy solution with some undissolved solid.
Insoluble: The majority of the solid remains undissolved.
Record the observations in a data table.
Logical Workflow for Qualitative Solubility Testing:
Caption: Step-by-step workflow for the gravimetric method.
Data Presentation and Interpretation
Systematic recording and presentation of solubility data are crucial for analysis and comparison.
Table 1: Qualitative Solubility of Methyl 2-(3-cyano-2-methylphenyl)acetate
Solvent
Polarity Index
Observation (at ~10 mg/mL)
Hexane
0.1
Toluene
2.4
Dichloromethane
3.1
Ethyl Acetate
4.4
Tetrahydrofuran
4.0
Acetonitrile
5.8
Dimethylformamide
6.4
Dimethyl Sulfoxide
7.2
Methanol
5.1
Ethanol
4.3
2-Propanol
3.9
Water
10.2
Table 2: Quantitative Solubility of Methyl 2-(3-cyano-2-methylphenyl)acetate at 25 °C
Solvent
Solubility (mg/mL)
Solvent 1
Solvent 2
Solvent 3
...
Interpretation of Results:
The collected data will provide a comprehensive solubility profile. A high solubility in solvents like DMF and DMSO, coupled with lower solubility in hexane and water, would confirm the predicted amphiphilic nature of the molecule. The relative solubilities in the alcohol series can provide insights into the role of hydrogen bonding and steric hindrance. This profile is invaluable for selecting appropriate solvents for chemical reactions, crystallization for purification, and formulation studies.
Safety and Handling
While a specific Safety Data Sheet (SDS) for methyl 2-(3-cyano-2-methylphenyl)acetate may not be readily available, data from related compounds such as methyl cyanoacetate can provide guidance.
[5]
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.
[5]* Hazards: May cause serious eye irritation. [5]Avoid contact with skin and eyes. Do not ingest or inhale.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [6]Keep the container tightly sealed.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the SDS for the specific solvents being used, as they will have their own unique hazards.
[7][8]
Conclusion
This guide has provided a robust framework for determining the solubility profile of methyl 2-(3-cyano-2-methylphenyl)acetate. By combining theoretical predictions based on molecular structure with systematic experimental methodologies, researchers can generate a comprehensive and reliable dataset. This information is fundamental for the successful development of chemical processes and pharmaceutical formulations involving this important intermediate. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities.
References
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
Solubility of Organic Compounds. (2023, August 31).
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
X-ray crystallography data for Methyl 2-(3-cyano-2-methylphenyl)acetate
An In-Depth Technical Guide to the X-ray Crystallography of Methyl 2-(3-cyano-2-methylphenyl)acetate This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction (SCXRD) workflow as a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the X-ray Crystallography of Methyl 2-(3-cyano-2-methylphenyl)acetate
This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction (SCXRD) workflow as applied to the small molecule, Methyl 2-(3-cyano-2-methylphenyl)acetate. As no public crystallographic data for this specific compound (CAS 1261746-01-3[1]) is currently available, this document outlines a robust, field-proven methodology for obtaining and analyzing such data. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the process.
The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and physical properties.[2] For active pharmaceutical ingredients and key intermediates like Methyl 2-(3-cyano-2-methylphenyl)acetate, techniques like SCXRD are indispensable, providing unambiguous determination of molecular structure, including stereochemistry and intermolecular interactions.[3][4] This knowledge is critical for rational drug design, polymorphism screening, and intellectual property protection.
Part 1: The Foundational Step - Growing High-Quality Single Crystals
The entire success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal.[3] A well-ordered, single crystal of sufficient size (ideally >20 µm, up to 0.5 mm) is required to produce a clear diffraction pattern when exposed to X-rays.[5][6] The process of obtaining such a crystal is often the most challenging bottleneck in the entire workflow.[3]
Pre-Crystallization: Ensuring Purity and Solubility
Before attempting crystallization, the purity of the starting material, Methyl 2-(3-cyano-2-methylphenyl)acetate, must be rigorously assessed. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Techniques such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming a purity of >95%, preferably >98%.
The next critical step is a qualitative solubility screening. Small amounts of the compound are tested in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene). The ideal solvent is one in which the compound is sparingly or moderately soluble at room temperature and highly soluble at an elevated temperature. This solubility differential is the driving force for crystallization upon cooling.
Slow evaporation is a classical and highly effective method for growing high-quality crystals of small organic molecules.[3] The principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate over time, thereby inducing nucleation and crystal growth.
Methodology:
Solution Preparation: Dissolve approximately 5-10 mg of purified Methyl 2-(3-cyano-2-methylphenyl)acetate in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., ethyl acetate, or a binary mixture like ethyl acetate/hexane) in a small, clean glass vial. Ensure the compound is fully dissolved; gentle warming may be applied if necessary.
System Setup: Cover the vial with a cap or parafilm. Using a needle, pierce one to three small holes in the covering. The number and size of the holes are critical variables; fewer/smaller holes lead to slower evaporation and typically yield better, larger crystals.
Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.
Monitoring: Observe the vial periodically over several days to weeks. The formation of well-defined, transparent crystals with sharp edges is the desired outcome.
Causality: The slow rate of evaporation is paramount. Rapid solvent loss causes the solution to become supersaturated too quickly, leading to the formation of many small nuclei, resulting in a microcrystalline powder instead of a few large single crystals suitable for diffraction.
Part 2: From Crystal to Diffraction Pattern - Data Acquisition
Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays and recording the resulting diffraction pattern. Modern diffractometers have largely automated this process, but understanding the underlying principles is key to acquiring high-quality data.[7]
Crystal Selection and Mounting
Under a polarizing microscope, a suitable crystal is identified. It should be transparent, free of cracks or visible imperfections, and have well-defined faces. The crystal is carefully picked up using a cryo-loop, which is a small nylon loop attached to a pin, and immediately flash-cooled in a stream of cold nitrogen gas (typically 100 K).
Causality: Low-temperature data collection is standard practice. It minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.[5] It also protects the crystal from potential radiation damage from the intense X-ray beam.
Instrumentation and Data Collection Strategy
The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (commonly Molybdenum or Copper), a goniometer to rotate the crystal, and a detector to record the diffracted X-rays.[5][8]
A data collection strategy is devised to measure the intensities of as many unique reflections as possible. The crystal is rotated through a series of angles while being exposed to the X-ray beam, with diffraction images being collected at each step.
Below is a table of hypothetical but realistic data collection parameters for Methyl 2-(3-cyano-2-methylphenyl)acetate.
Parameter
Value
Instrument
Bruker D8 VENTURE Diffractometer
X-ray Source
Mo Kα radiation (λ = 0.71073 Å)
Temperature
100(2) K
Detector
PHOTON II CPAD
Crystal Size
0.25 x 0.18 x 0.10 mm³
Scan Type
φ and ω scans
Exposure Time per Frame
10 seconds
Total Data Collected
1800 frames
Data Completeness to θ(max)
99.8%
Part 3: Decoding the Data - Structure Solution and Refinement
The collected diffraction images contain the raw data that must be processed and analyzed to generate a three-dimensional model of the atomic arrangement.
Caption: The iterative cycle of crystallographic structure refinement.
Part 4: Ensuring Accuracy - Structure Validation and Analysis
The final step is to rigorously validate the refined structure to ensure it is chemically and crystallographically sound.
Structure Validation
The final model, in the standard Crystallographic Information File (CIF) format, must be checked for completeness and consistency. The International Union of Crystallography (IUCr) provides the checkCIF service, which automatically validates the data against established standards. [9]This service generates a report with ALERTS that highlight potential issues, such as missed symmetry, incorrect atom assignments, or unusual geometric parameters, which must be addressed by the crystallographer.
Hypothetical Crystallographic Data Presentation
The final results are summarized in a standardized table. The following represents a plausible dataset for Methyl 2-(3-cyano-2-methylphenyl)acetate.
Parameter
Hypothetical Value
Empirical Formula
C₁₁H₁₁NO₂
Formula Weight
189.21
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 8.512(3) Å, α = 90°
b = 10.334(4) Å, β = 98.65(2)°
c = 12.201(5) Å, γ = 90°
Volume
1062.1(7) ų
Z (Molecules per unit cell)
4
Calculated Density
1.183 Mg/m³
Reflections Collected
8450
Independent Reflections
2155 [R(int) = 0.028]
Final R indices [I > 2σ(I)]
R1 = 0.041, wR2 = 0.105
R indices (all data)
R1 = 0.052, wR2 = 0.118
Goodness-of-fit on F²
1.04
Analysis and Interpretation
With the validated structure, a detailed analysis can be performed. This includes:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles can be measured to confirm the molecular connectivity and conformation.
Intermolecular Interactions: The packing of molecules in the crystal lattice can be examined to identify hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure. This is crucial for understanding physical properties and potential polymorphism.
By following this comprehensive and self-validating workflow, researchers can confidently determine the three-dimensional structure of Methyl 2-(3-cyano-2-methylphenyl)acetate, providing foundational data for advanced research and development applications.
References
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]
Purdue University. (n.d.). X-Ray Crystallography - Software. Purdue University Department of Chemistry. [Link]
Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (n.d.). X-ray crystallography: Assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]
University of North Carolina at Chapel Hill. (n.d.). Crystallography Software. UNC Department of Chemistry X-ray Core Laboratory. [Link]
Needham, J. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1855-1873. [Link]
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
Pintacuda, G., & van der Schot, G. (2018). Validation of crystallographic models containing TLS or other descriptions of anisotropy. Acta Crystallographica Section D: Structural Biology, 74(6), 529-538. [Link]
Application Notes and Protocols for the Synthesis of Methyl 2-(3-cyano-2-methylphenyl)acetate
Introduction Methyl 2-(3-cyano-2-methylphenyl)acetate is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, feat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 2-(3-cyano-2-methylphenyl)acetate is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted phenyl ring with both cyano and methyl acetate functionalities, makes it a versatile building block for more complex molecular architectures. This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 2-(3-cyano-2-methylphenyl)acetate, designed for researchers, scientists, and professionals in drug development. The presented synthetic route is based on established chemical transformations, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and success.
Overall Synthetic Scheme
The synthesis of Methyl 2-(3-cyano-2-methylphenyl)acetate is a multi-step process that begins with a commercially available substituted toluene. The overall strategy involves the sequential functionalization of the starting material to introduce the required cyano and methyl acetate groups.
Caption: Overall synthetic route for Methyl 2-(3-cyano-2-methylphenyl)acetate.
Part 1: Synthesis of 2-(3-Bromo-2-methylphenyl)acetonitrile
This part covers the initial steps of the synthesis, starting from 2-methyl-3-bromobenzonitrile to form the key intermediate, 2-(3-bromo-2-methylphenyl)acetonitrile.
Step 1: Benzylic Bromination of 2-Methyl-3-bromobenzonitrile
Principle: This step involves a free-radical bromination at the benzylic position of the methyl group. N-Bromosuccinimide (NBS) is used as the source of bromine radicals, and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux.
Reagent
Molar Mass ( g/mol )
Amount
Molar Equiv.
2-Methyl-3-bromobenzonitrile
196.04
10.0 g
1.0
N-Bromosuccinimide (NBS)
177.98
9.98 g
1.1
Benzoyl Peroxide (BPO)
242.23
0.25 g
0.02
Carbon Tetrachloride (CCl₄)
153.82
200 mL
-
Protocol:
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-bromobenzonitrile (10.0 g, 51.0 mmol), N-bromosuccinimide (9.98 g, 56.1 mmol), and carbon tetrachloride (200 mL).
Add benzoyl peroxide (0.25 g, 1.02 mmol) to the mixture.
Heat the reaction mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
Combine the filtrates and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-2-(bromomethyl)benzonitrile. This product is often used in the next step without further purification.
Safety: Carbon tetrachloride is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood. BPO is an oxidizer and can be explosive when dry; handle with care.
Step 2: Cyanation of 3-Bromo-2-(bromomethyl)benzonitrile
Principle: This is a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide ion to form the corresponding acetonitrile. Sodium cyanide is a common and cost-effective source of the cyanide nucleophile.[1] The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in a biphasic system with a phase-transfer catalyst.[2][3]
Reagent
Molar Mass ( g/mol )
Amount (based on theory)
Molar Equiv.
3-Bromo-2-(bromomethyl)benzonitrile
274.94
14.0 g
1.0
Sodium Cyanide (NaCN)
49.01
2.75 g
1.1
Dimethyl Sulfoxide (DMSO)
78.13
150 mL
-
Protocol:
In a 250 mL round-bottom flask, dissolve the crude 3-bromo-2-(bromomethyl)benzonitrile (14.0 g, approx. 51.0 mmol) in DMSO (150 mL).
Carefully add sodium cyanide (2.75 g, 56.1 mmol) in portions to the stirred solution. The reaction is exothermic.
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into a large volume of ice-water (approx. 500 mL) and stir.
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
Combine the organic extracts and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(3-bromo-2-methylphenyl)acetonitrile.
Safety: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood, and have a cyanide antidote kit available. All waste containing cyanide must be quenched with bleach before disposal.
Part 2: Synthesis of Methyl 2-(3-cyano-2-methylphenyl)acetate
This part describes the final steps to obtain the target molecule, including the introduction of the second cyano group and the formation of the methyl ester.
Step 3: Palladium-Catalyzed Cyanation of 2-(3-Bromo-2-methylphenyl)acetonitrile
Principle: This step involves a palladium-catalyzed cross-coupling reaction to replace the aryl bromide with a cyano group.[4] Zinc cyanide (Zn(CN)₂) is often used as the cyanide source, and a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, is employed.
Caption: Simplified mechanism of Palladium-catalyzed cyanation.
Reagent
Molar Mass ( g/mol )
Amount
Molar Equiv.
2-(3-Bromo-2-methylphenyl)acetonitrile
221.08
5.0 g
1.0
Zinc Cyanide (Zn(CN)₂)
117.43
1.58 g
0.6
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.65 g
0.025
Dimethylformamide (DMF)
73.09
50 mL
-
Protocol:
To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-(3-bromo-2-methylphenyl)acetonitrile (5.0 g, 22.6 mmol), zinc cyanide (1.58 g, 13.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.65 g, 0.57 mmol).
Add anhydrous dimethylformamide (50 mL) via syringe.
Heat the reaction mixture to 100-120°C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-(3-cyano-2-methylphenyl)acetonitrile.
Safety: Palladium catalysts can be pyrophoric. Handle zinc cyanide with care as it is toxic. DMF is a skin and respiratory irritant.
Step 4: Hydrolysis of 2-(3-Cyano-2-methylphenyl)acetonitrile
Principle: The nitrile group of the acetonitrile moiety is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6][7][8][9] Acidic hydrolysis is presented here.
Reagent
Molar Mass ( g/mol )
Amount (based on theory)
Molar Equiv.
2-(3-Cyano-2-methylphenyl)acetonitrile
156.19
3.5 g
1.0
Sulfuric Acid (conc.)
98.08
10 mL
-
Water
18.02
30 mL
-
Protocol:
In a round-bottom flask, add 2-(3-cyano-2-methylphenyl)acetonitrile (3.5 g, 22.4 mmol) and a mixture of water (30 mL) and concentrated sulfuric acid (10 mL).
Heat the mixture to reflux for 4-6 hours.
Cool the reaction mixture in an ice bath. The carboxylic acid product should precipitate.
Collect the solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(3-cyano-2-methylphenyl)acetic acid.
Safety: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment.
Step 5: Esterification of 2-(3-Cyano-2-methylphenyl)acetic acid
Principle: This is a classic Fischer esterification where the carboxylic acid is reacted with an alcohol (methanol) in the presence of a strong acid catalyst to form the corresponding methyl ester.[10][11][12][13]
Reagent
Molar Mass ( g/mol )
Amount (based on theory)
Molar Equiv.
2-(3-Cyano-2-methylphenyl)acetic acid
175.18
3.0 g
1.0
Methanol
32.04
50 mL
Excess
Sulfuric Acid (conc.)
98.08
0.5 mL
Catalytic
Protocol:
In a round-bottom flask, suspend 2-(3-cyano-2-methylphenyl)acetic acid (3.0 g, 17.1 mmol) in methanol (50 mL).
Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL).
Heat the mixture to reflux for 3-5 hours.
After cooling, remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography or distillation under reduced pressure to yield the final product, Methyl 2-(3-cyano-2-methylphenyl)acetate.
Troubleshooting and Optimization
Problem
Possible Cause
Suggested Solution
Low yield in Step 1
Incomplete reaction; decomposition of NBS.
Ensure the reaction goes to completion by monitoring with TLC. Use freshly recrystallized NBS. Ensure the solvent is dry.
Side reactions in Step 2
Elimination reactions.
Maintain a low reaction temperature. Use a less basic cyanide source or a phase-transfer catalyst to moderate reactivity.
Low yield in Step 3
Inactive catalyst; presence of impurities.
Use a fresh, high-purity palladium catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a different ligand or catalyst system.
Incomplete hydrolysis in Step 4
Insufficient reaction time or acid concentration.
Increase the reflux time. Carefully increase the concentration of the acid.
Low yield in Step 5
Incomplete esterification; equilibrium not shifted to the product side.
Use a larger excess of methanol. Ensure the acid catalyst is active. Use a Dean-Stark apparatus to remove water if necessary.[7]
Conclusion
The synthesis of Methyl 2-(3-cyano-2-methylphenyl)acetate is a challenging but achievable multi-step process. By carefully following the detailed protocols and understanding the principles behind each reaction, researchers can successfully synthesize this valuable intermediate. The key to success lies in the careful execution of each step, rigorous purification of intermediates, and adherence to safety protocols, especially when handling hazardous reagents like cyanides and strong acids.
Application Note: Chemoselective Reduction of the Cyano Group in Methyl 2-(3-cyano-2-methylphenyl)acetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide field-proven, highly chemoselective protocols for the reduction of the cyano (-CN) group to a primary amine (-CH₂...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Objective: To provide field-proven, highly chemoselective protocols for the reduction of the cyano (-CN) group to a primary amine (-CH₂NH₂) in the presence of an aliphatic methyl ester (-COOMe).
Introduction & Mechanistic Rationale
The synthesis of complex pharmaceutical intermediates often requires the precise manipulation of one functional group while leaving intimately adjacent reactive centers untouched. Methyl 2-(3-cyano-2-methylphenyl)acetate presents a classic chemoselectivity challenge: it contains an electrophilic cyano group and an electrophilic methyl ester.
The goal is to synthesize Methyl 2-(3-(aminomethyl)-2-methylphenyl)acetate . Using aggressive hydride donors like Lithium Aluminum Hydride (LiAlH₄) will result in the non-selective over-reduction of both the nitrile and the ester, yielding the undesired amino-alcohol (2-(3-(aminomethyl)-2-methylphenyl)ethanol)[1].
To achieve strict chemoselectivity, the reduction must exploit the specific electronic or coordinating properties of the nitrile group. This guide details two self-validating, highly reliable protocols:
Transition-Metal Assisted Hydride Reduction (NaBH₄ / CoCl₂) : Exploits the specific coordination of nitriles to in-situ generated cobalt boride (Co₂B)[2].
Catalytic Hydrogenation (Raney Nickel / H₂) : Exploits the surface-level catalytic reduction of the C≡N triple bond under conditions where aliphatic esters are completely inert[3].
Fig 1. Chemoselective vs. non-selective reduction pathways for the target substrate.
Comparative Analysis of Reduction Methodologies
The following table summarizes the causal relationship between the choice of reducing agent and the experimental outcome, allowing researchers to select the best method based on their scale and equipment availability.
Causality & Mechanism: Sodium borohydride (NaBH₄) alone is insufficiently nucleophilic to reduce a nitrile. However, the addition of Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) results in an immediate, exothermic reaction that generates a finely divided, black precipitate of cobalt boride (Co₂B) and hydrogen gas[2]. The Co₂B acts as a heterogeneous catalyst. The nitrile nitrogen strongly coordinates to the Co₂B surface, activating the electrophilic carbon for subsequent hydride attack from the excess NaBH₄ in solution. Because the ester does not coordinate effectively to Co₂B, it remains completely unreacted[4].
Dissolution: Charge a dry 3-neck flask with the substrate (10 mmol) and CoCl₂·6H₂O (2 mmol) in 50 mL of anhydrous Methanol. Stir until completely dissolved to yield a pink/purple solution.
Temperature Control: Submerge the flask in an ice-water bath (0 °C). Expert Insight: The subsequent reduction is highly exothermic and generates massive volumes of H₂ gas. Temperature control prevents solvent boil-off and suppresses any trace ester transesterification.
Reduction: Add NaBH₄ (50 mmol) portion-wise over 30–45 minutes. Upon the first addition, the solution will immediately turn pitch black (formation of Co₂B) with vigorous effervescence.
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane) or HPLC. The reaction is self-validating: the cessation of gas evolution generally correlates with the consumption of NaBH₄.
Quenching & Workup: Once complete, carefully add 3N HCl dropwise until the black Co₂B precipitate completely dissolves and the solution becomes clear pink (pH ~2-3). Causality: This step destroys the catalyst and breaks up boron-amine complexes.
Basification: Add concentrated NH₄OH (Aqueous ammonia) until the solution reaches pH 10. This frees the primary amine from its hydrochloride salt.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude primary amine.
Fig 2. Step-by-step workflow for the CoCl2/NaBH4 mediated chemoselective reduction.
Protocol B: Catalytic Hydrogenation via Raney Nickel
Causality & Mechanism: Raney Nickel is a highly porous, catalytically active form of nickel that readily adsorbs hydrogen gas and reduces nitriles to primary amines via an intermediate imine (R-CH=NH). Because aliphatic esters lack the requisite orbital affinity to bind and reduce on the Raney Ni surface under mild conditions, the ester remains completely preserved[3].
Critical Insight: The intermediate imine is highly electrophilic and can react with the newly formed primary amine to yield an undesired secondary amine dimer. To suppress this, the reaction is conducted in the presence of excess ammonia (NH₃). By Le Chatelier's principle, the excess ammonia forces the equilibrium away from secondary amine formation, ensuring high fidelity to the primary amine[5].
Catalyst: Raney Nickel (W2 or W4 grade, ~10-20% w/w relative to substrate). Warning: Highly pyrophoric. Must be handled as a slurry in water or alcohol.
Solvent: 7N Ammonia in Methanol (MeOH/NH₃)
Hydrogen Source: H₂ gas (Balloon or Parr Hydrogenator at 50 psi)
Step-by-Step Methodology
Catalyst Preparation: Wash the Raney Nickel slurry (approx. 0.5 g) three times with anhydrous methanol to remove water. Never allow the catalyst to dry in the air.
Reaction Setup: In a Parr hydrogenation vessel (or a heavy-walled flask for balloon use), add the substrate (10 mmol) dissolved in 30 mL of 7N NH₃ in Methanol.
Catalyst Addition: Carefully transfer the methanol-wet Raney Nickel into the reaction vessel.
Purging: Seal the vessel. Purge the atmosphere with Nitrogen gas three times, followed by Hydrogen gas three times.
Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and agitate (shake or stir) at room temperature (20–25 °C). The reaction is typically complete within 4 to 12 hours. Monitor hydrogen uptake; the system is self-validating once the pressure stabilizes and stops dropping.
Filtration: Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Safety: Keep the Celite pad wet with methanol at all times and quench the filter cake immediately in a beaker of water to prevent fires.
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia, yielding the pure primary amine.
References
Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions. Journal of the American Chemical Society. Available at: [Link]
Ping, et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Available at:[Link]
Wikipedia Contributors. (2024). Nitrile reduction. Wikipedia, The Free Encyclopedia. Available at:[Link]
Organic Chemistry Portal. (2023). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
D-NB.info. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synthesis. Available at:[Link]
Application Notes & Protocols: Methyl 2-(3-cyano-2-methylphenyl)acetate as a Versatile Scaffold in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 2-(3-cyano-2-methylphenyl)acetate (CAS No. 1261746-01-3) in medici...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 2-(3-cyano-2-methylphenyl)acetate (CAS No. 1261746-01-3) in medicinal chemistry. This document outlines the compound's core properties, provides a detailed synthetic protocol, and explores its potential as a key building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition and other targeted therapies.
Introduction: The Strategic Value of the Cyanophenylacetate Scaffold
In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized molecular scaffolds is paramount. Methyl 2-(3-cyano-2-methylphenyl)acetate emerges as a compound of significant interest due to the unique electronic and steric arrangement of its substituents. The presence of a cyano group, a methyl group, and a methyl acetate moiety on the phenyl ring provides multiple avenues for chemical modification, making it a valuable starting material for constructing diverse and complex molecular architectures.
The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights how the simple addition of a methyl group can profoundly enhance the biological activity and pharmacokinetic properties of a drug candidate.[1][2][3] The strategic placement of the methyl group in Methyl 2-(3-cyano-2-methylphenyl)acetate can influence the conformational rigidity of derivative molecules, potentially leading to improved target binding and selectivity.[1][2] Furthermore, the cyano group is a versatile functional handle that can be transformed into various other functionalities or can participate directly in target binding through hydrogen bonding or other non-covalent interactions.
Core Chemical Properties and Synthesis
Methyl 2-(3-cyano-2-methylphenyl)acetate is a small molecule with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol .[4] Its structure combines a nitrile and an ester, both of which are common functional groups in pharmacologically active compounds.
Table 1: Physicochemical Properties of Methyl 2-(3-cyano-2-methylphenyl)acetate
Protocol 1: Synthesis of Methyl 2-(3-cyano-2-methylphenyl)acetate
Objective: To synthesize Methyl 2-(3-cyano-2-methylphenyl)acetate.
Materials:
2-Methyl-3-nitrobenzonitrile
Methyl acetate
Sodium hydride (NaH) in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Hydrochloric acid (HCl)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a calculated amount of sodium hydride (e.g., 1.2 equivalents) to anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
Addition of Methyl Acetate: Slowly add methyl acetate (e.g., 1.1 equivalents) to the stirred suspension of NaH in DMF. Allow the mixture to stir at 0 °C for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
Nucleophilic Aromatic Substitution: To the freshly prepared enolate solution, add a solution of 2-methyl-3-nitrobenzonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise via the dropping funnel.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-(3-cyano-2-methylphenyl)acetate.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors are a major focus of modern drug discovery. The structure of Methyl 2-(3-cyano-2-methylphenyl)acetate makes it an excellent starting point for the synthesis of various kinase inhibitor scaffolds.
Design Strategy for Kinase Inhibitors
Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme.[5] The general structure of these inhibitors often includes a heterocyclic core that mimics the adenine ring of ATP, a "hinge-binding" motif that forms hydrogen bonds with the kinase's hinge region, and a "selectivity pocket" binding element that confers specificity.
Methyl 2-(3-cyano-2-methylphenyl)acetate can be elaborated into a variety of heterocyclic cores. For example, the cyano and acetate groups can be cyclized with a suitable binucleophile to form substituted quinazolines, pyridopyrimidines, or other privileged kinase inhibitor scaffolds.
Diagram 1: General Workflow for Kinase Inhibitor Synthesis
Caption: A generalized workflow for the synthesis of kinase inhibitors from Methyl 2-(3-cyano-2-methylphenyl)acetate.
Protocol 2: Synthesis of a Furo[2,3-f]quinazolin-7(6H)-one Core
This protocol describes a potential pathway to synthesize a furo[2,3-f]quinazolin-7(6H)-one core, which has been identified as a scaffold for potent and selective MAT2A inhibitors for cancer therapy.[6]
Objective: To synthesize a furo[2,3-f]quinazolin-7(6H)-one derivative starting from Methyl 2-(3-cyano-2-methylphenyl)acetate.
Materials:
Methyl 2-(3-cyano-2-methylphenyl)acetate
Formamide
Phosphorus oxychloride (POCl3)
2-Aminoethanol
Sodium hydride (NaH)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Synthesis of the Quinazolinone Core: Heat a mixture of Methyl 2-(3-cyano-2-methylphenyl)acetate and a large excess of formamide at reflux for several hours. This reaction should lead to the formation of a 4-oxo-3,4-dihydroquinazoline-8-carbonitrile derivative.
Chlorination: Treat the resulting quinazolinone with phosphorus oxychloride, either neat or in a high-boiling solvent, to convert the 4-oxo group to a 4-chloro substituent.
Introduction of the Furan Ring Precursor: React the 4-chloroquinazoline with 2-aminoethanol in the presence of a base to form the corresponding 4-(2-hydroxyethylamino)quinazoline.
Cyclization to form the Furo-quinazoline Core: Treat the product from the previous step with a strong base like sodium hydride in an anhydrous solvent such as THF to induce an intramolecular cyclization, forming the furo[2,3-f]quinazolin-7(6H)-one scaffold.
Further Functionalization: The resulting tricyclic core can be further functionalized at various positions to optimize its biological activity, selectivity, and pharmacokinetic properties.
Modulation of Key Signaling Pathways
While direct evidence for Methyl 2-(3-cyano-2-methylphenyl)acetate is limited, derivatives of structurally similar compounds, such as Methyl 2-cyano-2-phenylbutanoate, have shown promise in modulating key signaling pathways implicated in inflammation and oxidative stress, namely the Nrf2 and NF-κB pathways.[7]
Activation of the Nrf2 Antioxidant Response Pathway
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[7] Oxidative or electrophilic stress modifies Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.[7] The electrophilic nature of the cyano group in derivatives of Methyl 2-(3-cyano-2-methylphenyl)acetate could potentially interact with cysteine residues in Keap1, thereby activating the Nrf2 pathway.
Diagram 2: Proposed Mechanism of Nrf2 Activation
Caption: Proposed mechanism of Nrf2 activation by cyano-containing derivatives.
Conclusion
Methyl 2-(3-cyano-2-methylphenyl)acetate represents a promising and versatile building block for medicinal chemistry. Its strategically positioned functional groups provide a platform for the synthesis of a wide range of complex molecules with therapeutic potential. While direct applications are still emerging, the known utility of structurally related compounds in the development of kinase inhibitors and modulators of key cellular pathways underscores the significant potential of this scaffold. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in harnessing the full potential of Methyl 2-(3-cyano-2-methylphenyl)acetate in their drug discovery endeavors.
References
Thoreauchem. methyl 2-(3-cyano-2-methylphenyl)acetate-1261746-01-3. Available from: [Link]
NextSDS. methyl 2-(4-cyano-2-methylphenyl)acetate — Chemical Substance Information. Available from: [Link]
Chemsrc. METHYL 2-CYANO-2-PHENYLACETATE | CAS#:30698-30-7. Available from: [Link]
PrepChem.com. Synthesis of methyl 2-cyano-3-phenylbutyrate. Available from: [Link]
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Available from: [Link]
PMC. Synergistic effects of methyl 2-cyano-3,11-dioxo-18beta-olean-1,-12-dien-30-oate and erlotinib on erlotinib-resistant non-small cell lung cancer cells. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Available from: [Link]
Theranostics. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Available from: [Link]
PubChemLite. Methyl 2-cyano-2-methyl-2-phenylacetate (C11H11NO2). Available from: [Link]
Google Patents. WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF.
ACS Publications. Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy | Journal of Medicinal Chemistry. Available from: [Link]
Arkivoc. Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Available from: [Link]
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]
Semantic Scholar. Methyl-Containing Pharmaceuticals. Available from: [Link]
PubMed. Roles of METTL3 in cancer: mechanisms and therapeutic targeting. Available from: [Link]
PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Available from: [Link]
Google Patents. CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate.
PubMed. Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Available from: [Link]
ResearchGate. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Available from: [Link]
Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available from: [Link]
gsrs. METHYL (2Z)-2-CYANO-3-PHENYL-2-PROPENOATE. Available from: [Link]
MDPI. Anti-Cancer Potential of Phytochemicals: The Regulation of the Epithelial-Mesenchymal Transition. Available from: [Link]
MDPI. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. Available from: [Link]
Application Note: A Comparative Guide to the Esterification of 2-(3-cyano-2-methylphenyl)acetic acid
Abstract Esters of 2-(3-cyano-2-methylphenyl)acetic acid are valuable intermediates in medicinal chemistry and materials science. However, the steric hindrance imposed by the ortho-methyl group on the phenyl ring present...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Esters of 2-(3-cyano-2-methylphenyl)acetic acid are valuable intermediates in medicinal chemistry and materials science. However, the steric hindrance imposed by the ortho-methyl group on the phenyl ring presents a significant challenge for standard esterification procedures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust methods for the synthesis of these esters: classic Fischer-Speier Esterification, a high-reactivity Acid Chloride-mediated approach, and a mild, coupling agent-based Steglich Esterification. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers a comparative analysis to aid in method selection based on substrate sensitivity, scale, and available resources.
Introduction: The Challenge of Steric Hindrance
2-(3-cyano-2-methylphenyl)acetic acid is a substituted aryl-acetic acid. The presence of the methyl group adjacent to the phenylacetic acid moiety sterically encumbers the carboxylic acid group. This hindrance can significantly decrease the rate of nucleophilic attack by an alcohol, making traditional esterification methods inefficient or requiring harsh conditions that may not be compatible with other functional groups on the molecule or alcohol.
This document outlines three distinct and reliable methodologies to overcome this challenge, each with its own advantages and considerations. The protocols provided are designed to be self-validating, with clear explanations for each experimental step.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a foundational acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To overcome the steric hindrance of the substrate and drive the reaction equilibrium toward the product, this method relies on using a large excess of the alcohol, which often serves as the solvent, and a strong acid catalyst.[2][3] The removal of water, a byproduct of the reaction, is also crucial for achieving high conversion.[2][4]
Underlying Principle and Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[2]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol: Synthesis of Methyl 2-(3-cyano-2-methylphenyl)acetate
Materials:
2-(3-cyano-2-methylphenyl)acetic acid (1.0 eq)
Methanol (MeOH), anhydrous (≥20 eq, serves as solvent)
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (for extraction)
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(3-cyano-2-methylphenyl)acetic acid (e.g., 5.0 g, 28.5 mmol).
Add a large excess of anhydrous methanol (e.g., 200 mL). Stir until the acid is fully dissolved.
Carefully and slowly, add concentrated sulfuric acid (e.g., 0.3 mL, ~5.7 mmol) to the stirring solution.
Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-10 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
Dilute the residue with ethyl acetate (150 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution!), and finally with brine (50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
Purify the product by flash column chromatography on silica gel or vacuum distillation if required.[6]
Method 2: Acid Chloride-Mediated Esterification
This two-step method offers a highly effective route for esterifying sterically hindered acids.[7] The carboxylic acid is first converted into a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the ester.
Underlying Principle and Workflow
The first step involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] These reagents convert the hydroxyl group of the acid into an excellent leaving group, facilitating nucleophilic substitution by chloride to form the acyl chloride.[8] In the second step, the purified acyl chloride, being a potent electrophile, reacts rapidly with the alcohol, even a sterically hindered one, to yield the final ester product.
Caption: Workflow for Acid Chloride-Mediated Esterification.
Detailed Experimental Protocol
Part A: Synthesis of 2-(3-cyano-2-methylphenyl)acetyl chloride
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Anhydrous dichloromethane (DCM) or toluene
Procedure:
In a fume hood, charge a flame-dried, two-neck round-bottom flask with 2-(3-cyano-2-methylphenyl)acetic acid (e.g., 5.0 g, 28.5 mmol) and anhydrous DCM (100 mL).
Equip the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).
Slowly add thionyl chloride (e.g., 3.1 mL, 42.8 mmol) to the suspension at room temperature.
Heat the mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.
Cool the reaction to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
Anhydrous base such as pyridine or triethylamine (TEA) (1.2 eq) (optional, but recommended)
Anhydrous dichloromethane (DCM)
Procedure:
Dissolve the crude acyl chloride in anhydrous DCM (100 mL) and cool the solution to 0°C in an ice bath.
In a separate flask, prepare a solution of the desired alcohol (e.g., for ethyl ester: ethanol, 1.8 mL, 31.4 mmol) and triethylamine (e.g., 4.8 mL, 34.2 mmol) in anhydrous DCM (20 mL).
Add the alcohol/base solution dropwise to the stirring acyl chloride solution at 0°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
Upon completion, quench the reaction by adding water (50 mL). Transfer to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to obtain the pure ester.
The Steglich esterification is an exceptionally mild and efficient method for forming esters, particularly for sterically demanding or acid-sensitive substrates.[10][11] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the more conveniently removed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13]
Underlying Principle and Mechanism
The carboxylic acid first reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[10] This intermediate can be directly attacked by the alcohol to form the ester and a urea byproduct. However, this pathway is slow and can be compromised by a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[10] DMAP acts as a potent nucleophilic catalyst, intercepting the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester").[10][14] This intermediate cannot undergo the rearrangement side reaction and reacts rapidly with the alcohol to afford the desired ester, regenerating the DMAP catalyst.[14]
Caption: Catalytic Cycle of the Steglich Esterification.
Allow the reaction to warm to room temperature and stir for 12-24 hours.[14] Monitor the reaction progress by TLC.
Once the starting material is consumed, dilute the reaction mixture with DCM (50 mL).
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (40 mL). The urea byproduct from EDC is water-soluble and will be removed during these washes.[15]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography to yield the pure ester.
Comparative Analysis of Methods
The choice of esterification method depends heavily on the specific requirements of the synthesis, including the nature of the alcohol, required purity, reaction scale, and cost.
Expensive reagents, long reaction times, potential for N-acylurea side product without DMAP.[10]
General Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17][18]
Strong Acids (H₂SO₄): Highly corrosive and can cause severe burns. Handle with extreme care.[18]
Thionyl Chloride & Oxalyl Chloride: Highly toxic, corrosive, and react violently with water. Handle only in a dry, inert atmosphere and in a fume hood.[8][9]
Carbodiimides (DCC/EDC): DCC is a potent skin allergen.[19] Both are moisture-sensitive. Avoid inhalation and skin contact.
Cyanophenyl Compounds: Compounds containing a cyano (nitrile) group should be handled with care as they can be toxic if ingested or absorbed through the skin.[20][21]
A thorough risk assessment should be performed before starting any chemical synthesis.[22] Always consult the Safety Data Sheet (SDS) for each reagent.
References
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Zahoor, A. F., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Retrieved from [Link]
Littlejohn, D., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-8. Retrieved from [Link]
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
ftp.nuneslaw.com. (n.d.). Esterification Experiment Observations. Retrieved from ftp.nuneslaw.
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Hughes, D. L. (2002). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 67(21), 7439-7446. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from [Link]
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]
Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 2-cyano-3-phenylbutyrate. Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
BYJU'S. (2022). Acid Chloride. Retrieved from [Link]
Lin, S. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
Sharma, M., & Sharma, N. (2014). Purification and characterization of arylacetonitrile-specific nitrilase of Alcaligenes sp. MTCC 10675. Biotechnology and Applied Biochemistry, 61(4), 438-445. Retrieved from [Link]
MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). EXPERIMENT #4 Fischer Esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
SBQ. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]
Khan Academy. (2010). Acid chloride formation. Retrieved from [Link]
LibreTexts. (n.d.). 22.3. Reaction of acyl derivatives with weak nucleophiles. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Google Patents. (n.d.). CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate.
Google Patents. (n.d.). US4521595A - Process for the purification of esters.
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
Google Patents. (n.d.). Method for producing 2-chloromethylphenyl acetic acid derivatives.
Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
Application Note: Scale-Up Manufacturing Process for Methyl 2-(3-cyano-2-methylphenyl)acetate
Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Compound CAS RN: 1261746-01-3 Introduction & Retrosynthetic Strateg...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Process Chemistry & Scale-Up Protocol
Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals
Compound CAS RN: 1261746-01-3
Introduction & Retrosynthetic Strategy
Methyl 2-(3-cyano-2-methylphenyl)acetate is a high-value pharmaceutical intermediate prominently utilized in the synthesis of Polycomb Repressive Complex 2 (PRC2) inhibitors, which are critical in targeted oncology therapies ().
Scaling up the synthesis of cyano-bearing aromatic compounds traditionally presents significant safety and environmental challenges due to the reliance on highly toxic cyanide salts (e.g., CuCN, Zn(CN)₂). This application note details a robust, three-step, pilot-scale manufacturing route starting from commercially available 3-bromo-2-methylbenzyl bromide. The cornerstone of this improved process is the implementation of a green, palladium-catalyzed aromatic cyanation using potassium hexacyanoferrate(II) as a non-toxic cyanide source, ensuring both high catalytic turnover and operator safety.
Figure 1: Three-step scale-up synthetic workflow for Methyl 2-(3-cyano-2-methylphenyl)acetate.
Process Chemistry & Step-by-Step Protocols
Step 1: Phase-Transfer Aliphatic Cyanation
Mechanistic Causality: Traditional aliphatic cyanations utilize polar aprotic solvents (DMF or DMSO), which are difficult to remove on a large scale and pose environmental hazards. By employing a biphasic Toluene/Water system with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the cyanide anion is efficiently shuttled into the organic layer. This method suppresses dialkylation byproducts and allows for a simple phase-separation workup ().
Scale-Up Protocol:
Preparation: Charge a 50 L glass-lined reactor with 3-bromo-2-methylbenzyl bromide (5.0 kg, 18.9 mol) and toluene (20 L).
Aqueous Charge: In a separate vessel, dissolve sodium cyanide (1.02 kg, 20.8 mol, 1.1 eq) and TBAB (0.30 kg, 0.93 mol, 0.05 eq) in deionized water (10 L).
Reaction: Transfer the aqueous solution to the reactor. Stir vigorously (300 rpm) to ensure optimal interfacial area and heat the biphasic mixture to 80°C for 6 hours.
Workup: Cool the reactor to 20°C, halt stirring, and allow the phases to separate for 30 minutes. Drain the lower aqueous layer directly into a basic sodium hypochlorite (bleach) quench tank to destroy residual cyanide.
Purification: Wash the organic layer sequentially with deionized water (2 × 5 L) and saturated brine (5 L). Concentrate the organic layer under reduced pressure to afford 2-(3-bromo-2-methylphenyl)acetonitrile as a pale yellow oil.
Mechanistic Causality: Direct conversion of the nitrile to the methyl ester avoids the isolation of an intermediate carboxylic acid, saving a unit operation and reducing solvent waste. Concentrated sulfuric acid acts as both the catalyst for the Pinner-type intermediate formation and the dehydrating agent to drive the equilibrium toward the ester ().
Scale-Up Protocol:
Preparation: Charge a 50 L reactor with the crude 2-(3-bromo-2-methylphenyl)acetonitrile (~3.88 kg, 18.5 mol) and anhydrous methanol (25 L).
Acid Addition: Slowly add concentrated sulfuric acid (5.44 kg, 55.5 mol, 3.0 eq) via an addition funnel, maintaining the internal temperature below 40°C using a cooling jacket.
Reaction: Heat the mixture to reflux (~65°C) for 18 hours. Monitor conversion via HPLC (Target: >98% conversion).
Workup: Cool to 20°C. Concentrate the mixture under vacuum to remove approximately 15 L of methanol. Quench the acidic residue by pouring it slowly into a mixture of crushed ice (10 kg) and water (10 L).
Extraction: Extract the aqueous mixture with ethyl acetate (2 × 15 L). Wash the combined organic layers with saturated aqueous NaHCO₃ (10 L) until the aqueous pH is ~7, followed by a brine wash (5 L).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 2-(3-bromo-2-methylphenyl)acetate .
Step 3: Palladium-Catalyzed Aromatic Cyanation
Mechanistic Causality: Traditional Rosenmund-von Braun cyanations require stoichiometric copper(I) cyanide at >150°C, generating massive heavy metal waste. While Zn(CN)₂ with Palladium is an alternative, it poses severe toxicity risks. This protocol utilizes Beller's methodology, employing potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic, bench-stable cyanide source. The slow, controlled release of cyanide ions prevents the formation of inactive, coordinatively saturated Pd-cyano complexes, resulting in exceptionally high turnover numbers ().
Scale-Up Protocol:
Preparation: Charge a clean, dry 50 L reactor with Methyl 2-(3-bromo-2-methylphenyl)acetate (4.0 kg, 16.45 mol), K₄[Fe(CN)₆]·3H₂O (1.39 kg, 3.29 mol, 0.2 eq — provides 1.2 eq of CN⁻), Na₂CO₃ (1.74 kg, 16.45 mol, 1.0 eq), and tert-amyl alcohol (20 L).
Degassing: Sparge the suspension with nitrogen gas for 30 minutes to remove dissolved oxygen, which can degrade the phosphine ligand.
Reaction: Heat the mixture to 120°C under a positive nitrogen atmosphere for 12 hours.
Filtration: Cool to room temperature. Dilute with ethyl acetate (20 L) and water (20 L). Filter the biphasic mixture through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black.
Scavenging: Separate the organic layer and wash with water (10 L) and brine (10 L). Treat the organic phase with SiliaMetS® Thiol metal scavenger (200 g) at 40°C for 2 hours to reduce residual palladium.
Crystallization: Filter off the scavenger, concentrate the solvent, and crystallize the residue from a heptane/ethyl acetate mixture to afford pure Methyl 2-(3-cyano-2-methylphenyl)acetate .
Quantitative Data & Quality Control
To ensure the process meets stringent pharmaceutical intermediate standards, critical quality attributes were monitored at each step. The table below summarizes the yield, purity, and environmental factor (E-factor) for the pilot-scale execution.
Step
Chemical Transformation
Yield (%)
Purity (HPLC Area %)
E-factor (kg waste/kg product)
1
Aliphatic Cyanation
96.0%
98.5%
4.2
2
Acid-Catalyzed Methanolysis
92.0%
99.0%
6.8
3
Pd-Catalyzed Aromatic Cyanation
88.0%
99.5%
8.5
Overall
Telescoped Process
77.7%
> 99.0%
~ 19.5
Note: HPLC Conditions: C18 Column (150 x 4.6 mm, 3 µm), Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: Acetonitrile. Gradient elution, UV detection at 254 nm.
Safety & Environmental Considerations
A self-validating protocol must account for the lifecycle of hazardous reagents:
Cyanide Quenching (Step 1): The aqueous waste from Step 1 contains unreacted NaCN. It must be drained directly into a basic solution (pH > 11) of sodium hypochlorite (NaOCl) to safely oxidize the cyanide to the significantly less toxic cyanate (OCN⁻) before disposal.
Heavy Metal Remediation (Step 3): Regulatory guidelines mandate strict limits on heavy metals in pharmaceutical intermediates. The use of functionalized silica (SiliaMetS® Thiol) effectively sequesters soluble palladium species, ensuring the final intermediate contains < 10 ppm Pd, avoiding downstream API contamination.
References
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. URL:[Link]
Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate. Organic Syntheses, 2, 27. URL:[Link]
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. URL:[Link]
Chen, K., et al. (2022). Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors. U.S. Patent No. 11,220,509. Washington, DC: U.S. Patent and Trademark Office.
Application
Application Note: Chemoselective and Exhaustive Grignard Addition Protocols for Methyl 2-(3-cyano-2-methylphenyl)acetate
Executive Summary Methyl 2-(3-cyano-2-methylphenyl)acetate is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. The molecule p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(3-cyano-2-methylphenyl)acetate is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. The molecule presents a classic chemoselectivity challenge: it contains both an aliphatic methyl ester and an aryl nitrile. When subjected to Grignard reagents (organomagnesium halides, RMgX), both functional groups are susceptible to nucleophilic attack. This application note provides field-proven, step-by-step methodologies to selectively direct the reaction toward either the ester alone (chemoselective) or both functional groups simultaneously (exhaustive).
The reactivity of Grignard reagents towards electrophiles follows a well-established hierarchy, which dictates the causality behind our experimental design.
Ester Reactivity (Fast): Aliphatic esters are highly electrophilic and typically react rapidly with 2 equivalents of Grignard reagent to yield tertiary alcohols[1]. The ester carbonyl undergoes rapid nucleophilic attack by the first equivalent of RMgX to form a tetrahedral intermediate. This intermediate collapses, expelling the methoxide leaving group to generate a ketone. Because the nascent ketone is more electrophilic than the parent ester, it immediately reacts with a second equivalent of RMgX to form a stable magnesium alkoxide.
Nitrile Reactivity (Slow): Aryl nitriles are generally less reactive towards organomagnesium reagents, often requiring elevated temperatures or Lewis acid catalysis to proceed efficiently[2]. Nucleophilic addition of one equivalent of RMgX to the sp-hybridized carbon of the nitrile generates a stable imine anion. The resulting negative charge significantly decreases the electrophilicity of the intermediate, preventing a second addition. The imine anion resists further reaction and requires acidic hydrolysis to liberate the corresponding ketone[3]. Strict anhydrous conditions are mandatory throughout this process, as any labile protons will prematurely quench the organomagnesium species, leading to reaction failure[4].
By manipulating stoichiometry and temperature, researchers can cleanly direct the reaction down two distinct pathways.
Reaction Pathway Visualization
Divergent Grignard pathways for Methyl 2-(3-cyano-2-methylphenyl)acetate based on reaction conditions.
Protocol A: Chemoselective Addition to the Ester
Objective: Synthesis of 1-(3-cyano-2-methylphenyl)-2-alkylpropan-2-ol (Selective ester conversion; nitrile preservation).
Self-Validating Principle: The use of cryogenic temperatures suppresses the activation energy required for nitrile addition. Quenching with a mild acid (NH₄Cl) ensures the tertiary alkoxide is protonated without hydrolyzing the unreacted nitrile.
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a stream of high-purity argon.
Substrate Loading: Dissolve 10.0 mmol (approx. 1.89 g) of Methyl 2-(3-cyano-2-methylphenyl)acetate in 30 mL of anhydrous Tetrahydrofuran (THF).
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Grignard Addition: Using a syringe pump, add 21.0 mL of a 1.0 M solution of Alkylmagnesium bromide in THF (21.0 mmol, 2.1 eq) dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating (exotherms) that could inadvertently trigger nitrile addition.
Incubation: Stir the mixture at -78 °C for 1 hour. Remove the dry ice bath and replace it with an ice-water bath (0 °C). Stir for an additional 1 hour. Monitor by TLC (Hexanes/EtOAc 3:1) until the ester spot is completely consumed.
Quenching: Slowly add 20 mL of saturated aqueous NH₄Cl at 0 °C. Causality: NH₄Cl (pH ~6) is acidic enough to break the magnesium alkoxide complex but too weak to hydrolyze the nitrile or dehydrate the newly formed tertiary alcohol.
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Exhaustive Addition to Ester and Nitrile
Objective: Synthesis of 1-(3-acyl-2-methylphenyl)-2-alkylpropan-2-ol (Conversion of both functional groups).
Self-Validating Principle: Excess reagent and thermal energy overcome the activation barrier of the nitrile. A strong acidic workup is deliberately employed to force the hydrolysis of the robust imine intermediate into the target ketone.
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar under argon.
Substrate Loading: Dissolve 10.0 mmol of Methyl 2-(3-cyano-2-methylphenyl)acetate in 30 mL of anhydrous THF.
Grignard Addition: Cool the solution to 0 °C. Rapidly, but carefully, add 40.0 mL of a 1.0 M solution of Alkylmagnesium bromide in THF (40.0 mmol, 4.0 eq).
Reflux: Transfer the flask to a heating mantle. Heat the reaction mixture to a gentle reflux (65 °C) for 12–16 hours. Causality: The elevated temperature is required to drive the nucleophilic attack on the less reactive aryl nitrile[2].
Cooling & Hydrolysis: Cool the reaction to 0 °C. Carefully quench by adding 30 mL of 1M HCl (aq) dropwise. Warning: Highly exothermic. Once quenched, remove the ice bath and stir vigorously at room temperature for 2 hours. Causality: The imine intermediate is highly stable; the 2-hour acidic stir ensures complete hydrolysis to the ketone[3].
Extraction & Isolation: Extract the mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organics with saturated NaHCO₃ (to neutralize residual HCl) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Quantitative Data & Parameter Comparison
Parameter
Protocol A (Chemoselective)
Protocol B (Exhaustive)
Target Functional Group(s)
Ester only
Ester and Nitrile
Grignard Equivalents
2.1 eq
3.5 – 4.0 eq
Reaction Temperature
-78 °C to 0 °C
0 °C to 65 °C (Reflux)
Reaction Time
2 hours
12 – 16 hours
Quenching Reagent
Sat. aq. NH₄Cl (Mild)
1M HCl (Strong Acid)
Post-Quench Stir Time
Immediate extraction
2 hours (for hydrolysis)
Intermediate State
Magnesium Alkoxide
Alkoxide + Imine Anion
Final Product
Tertiary Alcohol + Nitrile
Tertiary Alcohol + Ketone
Troubleshooting & Analytical Validation
Incomplete Nitrile Conversion (Protocol B): If TLC or LC-MS indicates the presence of an unhydrolyzed imine (often appearing as a highly polar streak on TLC), the acidic hydrolysis step was insufficient. Re-dissolve the crude mixture in THF/1M HCl (1:1) and stir at room temperature for an additional 2 hours.
Dehydration Side-Products: Tertiary alcohols formed from the ester are prone to E1 dehydration if the workup is too acidic or if the crude product is subjected to excessive heat during distillation. Always maintain temperatures below 40 °C during rotary evaporation.
Moisture Contamination: Grignard reagents act as strong bases in the presence of water, forming alkanes and magnesium hydroxide[4]. If the reaction stalls and starting material remains despite adding the correct equivalents, titrate your Grignard reagent to verify its active molarity prior to use.
Minimizing hydrolysis during Methyl 2-(3-cyano-2-methylphenyl)acetate storage
Technical Support Center: Methyl 2-(3-cyano-2-methylphenyl)acetate Welcome to the technical support guide for Methyl 2-(3-cyano-2-methylphenyl)acetate. This resource is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl 2-(3-cyano-2-methylphenyl)acetate
Welcome to the technical support guide for Methyl 2-(3-cyano-2-methylphenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to address the primary stability challenge associated with this compound: hydrolysis. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps required to ensure the integrity of your material during storage and handling.
The Challenge: Understanding the Inherent Lability of Methyl 2-(3-cyano-2-methylphenyl)acetate
Methyl 2-(3-cyano-2-methylphenyl)acetate is an ester, a functional group known for its susceptibility to hydrolysis—a chemical reaction where water cleaves the ester bond, resulting in the formation of the parent carboxylic acid and methanol.[1][2] The rate of this degradation is not uniform across all esters; it is significantly influenced by the molecule's specific structure.
In this particular molecule, the presence of an electron-withdrawing cyano (-CN) group on the phenyl ring increases the electrophilicity (positive character) of the ester's carbonyl carbon. This electronic effect makes the carbonyl carbon a more attractive target for nucleophilic attack by water, thereby accelerating the rate of hydrolysis compared to a non-substituted phenylacetate. While the ortho-methyl group may provide minor steric hindrance, the electronic influence of the cyano group is the dominant factor governing its lability.
Mechanism Spotlight: Base-Catalyzed Hydrolysis
Even trace amounts of moisture from the atmosphere can initiate hydrolysis. This process is often catalyzed by basic or acidic conditions.[3][4] The diagram below illustrates the general mechanism for base-catalyzed hydrolysis, a common pathway for ester degradation.
Caption: General mechanism of base-catalyzed ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Methyl 2-(3-cyano-2-methylphenyl)acetate?
A: To minimize hydrolysis, the solid compound should be stored under conditions that strictly limit its exposure to moisture.[5][6] The ideal storage protocol is summarized in the table below.
Parameter
Recommended Condition
Rationale and Risks of Deviation
Temperature
-20°C or lower
Lower temperatures decrease the rate of chemical reactions, including hydrolysis.[7] Storing at room temperature or even 4°C significantly increases the degradation risk.
Atmosphere
Inert Gas (Argon or Nitrogen)
Replacing air with an inert gas displaces atmospheric moisture and oxygen, providing a dry, non-reactive environment.[6] Air contains variable humidity, which is the primary driver of hydrolysis.[2][8]
Container
Tightly-sealed, amber glass vial or ampoule
A proper seal prevents moisture ingress.[6] Amber glass protects against potential photodegradation, which can be a concern for aromatic compounds.[9]
Environment
Inside a desiccator (with desiccant)
A desiccator provides a secondary barrier against ambient moisture, which is crucial during temperature cycling from freezer to benchtop.[7] A standard laboratory freezer can be a high-humidity environment.[7]
Q2: I stored my compound in a standard lab freezer at -20°C, but my LC/MS analysis still shows the carboxylic acid degradant. Why?
A: This is a common and important issue. A freezer is excellent for reducing temperature, but it is often a high-humidity environment.[7] Every time the freezer is opened, moist air enters and can condense on cold surfaces. If your container is not perfectly sealed or if you open it before it has fully warmed to room temperature, moisture will condense directly onto your compound, providing the water necessary for hydrolysis. Storing the vial inside a desiccator, even within the freezer, and always warming the container to ambient temperature before opening are critical steps to prevent this.[6][7]
Q3: What are the physical and analytical signs of hydrolysis?
A:
Physical Signs: As a solid, the compound should be a free-flowing powder. Hydrolysis can sometimes lead to clumping or a change in texture due to the absorption of water.[10] Significant degradation is not always visible, so analytical confirmation is essential.
Analytical Signs: The primary indicator is the appearance of a new, more polar peak in your chromatogram (e.g., HPLC, UPLC). The hydrolysis product, 2-(3-cyano-2-methylphenyl)acetic acid, is a carboxylic acid and will have a significantly shorter retention time than the parent ester on a reverse-phase column. This can be confirmed by LC/MS, where the new peak will have a mass corresponding to the loss of a methyl group (-CH₃) and the addition of a hydrogen (+H), a net change of -14 Da.
Q4: Can I store the compound in a solvent?
A: Storing this compound in solution is strongly discouraged for long-term stability. Protic solvents like methanol or ethanol can participate in transesterification or directly facilitate hydrolysis. While aprotic solvents like acetonitrile or THF are better, they are never perfectly anhydrous and contain trace water that will degrade the ester over time. For experimental use, prepare solutions fresh and use them promptly. If short-term storage is unavoidable, use an anhydrous aprotic solvent under an inert atmosphere and store at -20°C or below.
Troubleshooting Guide: Purity Issues
If you suspect degradation has occurred, this guide provides a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for purity issues.
Recommended Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol is designed to maximize the shelf-life of Methyl 2-(3-cyano-2-methylphenyl)acetate.
Materials:
Amber glass vial with a PTFE-lined screw cap
Desiccator cabinet or glass desiccator with fresh desiccant (e.g., Drierite, molecular sieves)
Source of inert gas (Argon or Nitrogen) with tubing
-20°C or -80°C freezer
Procedure:
Aliquot: If you have a large batch, aliquot the material into smaller, single-use vials. This avoids repeated warming and cooling cycles for the bulk stock.
Inerting: Place the uncapped vial(s) containing the compound into a desiccator.
Purge: Gently flush the desiccator with a stream of inert gas for 5-10 minutes to displace all air and moisture.
Seal: While still under a positive pressure of inert gas, quickly and tightly cap the vials.
Secondary Containment: Place the sealed vials back into the desiccator.
Store: Place the entire desiccator (or a smaller one containing the vials) into the designated freezer (-20°C or below).
Usage: When a vial is needed, remove the entire desiccator from the freezer and allow it to warm to room temperature on the benchtop for at least 1-2 hours. Do not open the vial while it is cold. Once at room temperature, the vial can be removed and used.
Protocol 2: Quality Control Analysis by Reverse-Phase HPLC
This protocol is for assessing the purity of the compound and quantifying the primary hydrolysis degradant.
Objective: To separate the ester (less polar) from its carboxylic acid hydrolysis product (more polar).
Instrumentation & Columns:
HPLC or UPLC system with UV detector
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Diluent: Acetonitrile (anhydrous grade if possible)
Procedure:
Standard/Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10.0 mL of acetonitrile to make a ~1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
Chromatographic Conditions (Example):
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30°C
Detection Wavelength: ~220 nm (or as determined by a UV scan)
Gradient:
0-2 min: 30% B
2-15 min: 30% to 95% B
15-17 min: 95% B
17.1-20 min: 30% B (re-equilibration)
Analysis:
Inject the prepared sample.
The carboxylic acid degradant, being more polar, will elute earlier than the parent ester compound.
Integrate all peaks and calculate the purity using the area percent method. For highest accuracy, a reference standard for the degradant should be used to determine a relative response factor. This type of forced degradation study is a key component of pharmaceutical development.[11][12]
References
Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.).
Vertex AI Search. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
Vertex AI Search. (2015, November 25).
Vertex AI Search. (2023, November 28). Influence of the pH Value to the Degradation of Ester-Based Thermoplastic Polyurethanes.
Vertex AI Search. (2026, February 15).
Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Vertex AI Search. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
Vertex AI Search. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Vertex AI Search. (n.d.). PHENYLACETATE.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Ortho ester. Wikipedia.
Vertex AI Search. (2023, September 17). What is a commonly used protecting group to prevent ester hydrolysis?.
Vertex AI Search. (n.d.).
Vertex AI Search. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. Allied Academies.
Vertex AI Search. (2008, March 28).
Vertex AI Search. (2007, June 29).
Vertex AI Search. (n.d.). Which ester hydrolyzes more rapidly? a.
Vertex AI Search. (2025, August 10). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides.
Vertex AI Search. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Module 02 Hydrolysis. COP Bela.
Vertex AI Search. (2025, November 6).
Vertex AI Search. (n.d.).
Vertex AI Search. (2000, February 4). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society.
Vertex AI Search. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
Vertex AI Search. (n.d.). Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Journal of the Chemical Society, Perkin Transactions 2.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plot. Journal of the Chemical Society, Perkin Transactions 2.
Vertex AI Search. (2023, September 1). Effect of moisture on solid state stability.
Vertex AI Search. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis.
Vertex AI Search. (2021, April 27). The Glycyl Radical Enzyme Arylacetate Decarboxylase from Olsenella scatoligenes.
Vertex AI Search. (2023, September 29).
Vertex AI Search. (n.d.). III Analytical Methods.
Vertex AI Search. (2023, September 29). Effect of moisture on solid state stability. Journal of Medical Science - UMP.
Vertex AI Search. (1986, January 1). Hydrolysis of cyanohydrin esters. R Discovery.
Vertex AI Search. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA Nepis.
Vertex AI Search. (n.d.). A simple method for reaction rate prediction of ester hydrolysis.
Vertex AI Search. (2014, June 30). Decarboxylative Thioamidation of Arylacetic and Cinnamic Acids: A New Approach to Thioamides. Organic Letters.
Vertex AI Search. (2023, February 6). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds.
Vertex AI Search. (n.d.). The effects of moisture on pharmaceutical amorphous solid dispersion systems.
Vertex AI Search. (2022, May 23). A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates.
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Vertex AI Search. (2016, October 13). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society.
Technical Support Center: Crystallization Optimization for Methyl 2-(3-cyano-2-methylphenyl)acetate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of Methyl 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of Methyl 2-(3-cyano-2-methylphenyl)acetate (CAS: 1261746-01-3).
Because this intermediate lacks strong hydrogen-bond donors and relies heavily on weaker dipole-dipole interactions (from the ester and cyano groups) and
π−π
stacking, it is notoriously prone to phase separation and poor crystal habit. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you engineer a robust crystallization process.
Before adjusting process parameters, it is critical to map the thermodynamic boundaries of your system. The workflow below outlines the logical progression from primary solvent screening to mitigating liquid-liquid phase separation (LLPS).
Fig 1: Diagnostic workflow for solvent selection and LLPS mitigation during crystallization.
Troubleshooting & FAQs
Q1: During cooling, my solution consistently "oils out" instead of forming crystals. How do I force nucleation?
Mechanistic Causality: Methyl 2-(3-cyano-2-methylphenyl)acetate has a relatively low lattice energy due to the absence of strong H-bond donors. When cooled rapidly in a highly soluble solvent, the supersaturation trajectory crosses the binodal curve before the solubility curve. This triggers Liquid-Liquid Phase Separation (LLPS)—or "oiling out"—where the solute forms a dense, disordered liquid phase rather than nucleating into an ordered crystal lattice .
Resolution: You must shift the phase diagram. Transitioning from a pure, highly soluble solvent (e.g., Ethyl Acetate) to a binary system (e.g., Toluene/Heptane) flattens the solubility curve and reduces the miscibility gap. Furthermore, implement a seeding strategy strictly within the Metastable Zone Width (MSZW) to bypass the high thermodynamic energy barrier of primary nucleation.
Q2: I am using an Ethyl Acetate/Hexane system, but the crystals form as fine needles that cause severe filtration bottlenecks. How do I improve the crystal habit?
Mechanistic Causality: Acicular (needle-like) growth indicates rapid crystallization along a single crystallographic axis. For this molecule, unhindered
π−π
stacking of the cyano-phenyl rings drives rapid 1D growth, while the perpendicular faces are starved of solute due to poor solvation dynamics .
Resolution: Introduce a solvent capable of weak hydrogen bonding or strong dipole interactions (e.g., Isopropanol) into the matrix. The hydroxyl group of Isopropanol interacts with the cyano group (-CN) at the growing crystal face, sterically hindering the fast-growing axis and promoting a more granular, prismatic habit that is significantly easier to filter .
Q3: How do I balance yield and purity when selecting an anti-solvent for this specific intermediate?
Mechanistic Causality: Aggressive anti-solvent addition creates localized zones of extreme supersaturation, leading to rapid, uncontrolled primary nucleation. This traps process impurities (such as regioisomers from upstream cyanation) within the crystal lattice and causes severe agglomeration .
Resolution: Adopt a continuous, controlled anti-solvent dosing strategy. Ensure the dosing rate does not exceed the crystal growth rate. If purity drops non-linearly with yield, your anti-solvent ratio has exceeded the impurity's solubility threshold.
To expedite your screening process, the table below summarizes the thermodynamic behavior of Methyl 2-(3-cyano-2-methylphenyl)acetate across standard binary solvent systems.
Solvent System (Primary / Anti-Solvent)
Ratio (v/v)
API Solubility @ 25°C (mg/mL)
API Solubility @ 50°C (mg/mL)
Expected Crystal Habit
Oiling-Out (LLPS) Risk
Toluene / Heptane
1:2
15.2
184.5
Prismatic
Moderate
Ethyl Acetate / Hexane
1:3
24.8
212.0
Fine Needles
High
Isopropanol / Water
4:1
10.5
128.3
Granular
Low
Acetone / Water
3:1
35.0
255.6
Agglomerates
High
Note: Data represents generalized empirical observations for substituted phenylacetates to guide initial screening. Always verify exact solubility limits for your specific impurity profile.
Self-Validating Experimental Protocols
Protocol A: Metastable Zone Width (MSZW) Determination
Objective: Define the safe operating window for cooling and seeding to prevent LLPS.
Preparation: Dissolve 2.0 g of Methyl 2-(3-cyano-2-methylphenyl)acetate in 10 mL of the primary solvent (e.g., Isopropanol) in a jacketed vessel at 50°C.
Equilibration: Agitate at 300 rpm for 30 minutes to ensure complete dissolution.
Cooling: Program the chiller to cool at a linear rate of 0.5°C/min. Monitor the solution using an in-situ turbidimetry probe.
Nucleation Point (
Tnuc
): Record the exact temperature when a sharp spike in turbidity occurs.
Saturation Point (
Tsat
): Reheat the suspension at 0.1°C/min until the turbidity returns to baseline (complete dissolution). Record this temperature.
Calculation: MSZW =
Tsat−Tnuc
.
Self-Validating Mechanism: Immediately upon reaching
Tnuc
, extract a 50
μ
L aliquot and examine it under a Polarized Light Microscope (PLM). If the dispersed phase lacks birefringence (appears dark), the system has oiled out (LLPS) rather than crystallized. This instantly validates whether the chosen solvent system is viable before scale-up.
Protocol B: Anti-Solvent Addition Crystallization
Objective: Maximize yield while maintaining high polymorphic purity and a prismatic crystal habit.
Dissolution: Dissolve the crude API in Toluene at 40°C to a concentration of 150 mg/mL.
Clarification: Pass the solution through a 0.45
μ
m PTFE filter to remove foreign particulates that could trigger heterogeneous nucleation.
Seeding: Cool the solution to 2°C below the determined
Tsat
. Add 3% (w/w) of pre-milled, phase-pure seed crystals.
Aging: Hold the temperature and agitate for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.
Anti-Solvent Dosing: Dose Heptane at a constant rate of 0.05 mass equivalents per minute until a final Toluene:Heptane volumetric ratio of 1:2 is achieved.
Final Cooling: Cool the suspension to 5°C at 0.25°C/min to drive final yield.
Isolation: Filter the slurry, wash the filter cake with 2 bed-volumes of cold Heptane (5°C), and dry under vacuum at 30°C.
Self-Validating Mechanism: Analyze the mother liquor via HPLC before and after the final cooling step. The concentration of the API in the mother liquor should asymptotically approach the theoretical solubility limit at 5°C. If it does, this confirms that the crystallization has reached thermodynamic equilibrium and the yield is mathematically maximized.
References
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357
Organic Process Research & Development (ACS Publications)[Link]
Computer-aided rational solvent selection for pharmaceutical crystallization
DSpace@MIT[Link]
Unlocking the Power of Solvent Selection: Influence on Solubility, Nucleation and Crystal Habit
Technobis Crystallization Systems[Link]
A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling
Processes (MDPI)[Link]
Reference Data & Comparative Studies
Validation
Catalytic Efficiency in the Synthesis of a Key Lurasidone Intermediate: A Comparative Guide
In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) with high efficiency, purity, and cost-effectiveness is paramount. Lurasidone, an atypical antipsychotic, stands...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) with high efficiency, purity, and cost-effectiveness is paramount. Lurasidone, an atypical antipsychotic, stands as a critical therapeutic agent for schizophrenia and bipolar disorder.[1][2] Central to its synthesis is the intermediate, Methyl 2-(3-cyano-2-methylphenyl)acetate (MCPA), a molecule whose efficient production dictates the overall viability of the manufacturing process.[3] This guide provides an in-depth comparison of catalytic systems for the synthesis of MCPA and its precursors, offering experimental insights and data to guide researchers and drug development professionals in optimizing their synthetic strategies.
The Strategic Importance of Cyanation in Lurasidone Synthesis
The cyano group is a versatile functional group in organic synthesis, serving as a precursor to a wide array of functionalities, including carboxylic acids, amines, and amides.[4] In the context of lurasidone synthesis, the introduction of a cyano group onto an aromatic ring is a pivotal step. Traditional cyanation methods often involve harsh reaction conditions and the use of highly toxic reagents.[5] However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder and more efficient pathways.[4][5]
The synthesis of MCPA typically involves the cyanation of an aryl halide or a related precursor. The efficiency of this catalytic step directly impacts the yield and purity of the final lurasidone product. Therefore, a thorough understanding and benchmarking of different catalytic approaches are essential for process optimization.
Benchmarking Catalytic Systems for Aryl Cyanation
The synthesis of aryl nitriles, including the precursor to MCPA, has been extensively explored using various transition metal catalysts. Palladium and nickel-based systems have emerged as the most prominent and effective catalysts for this transformation.[6][7]
Palladium-Catalyzed Cyanation: A Robust and Versatile Approach
Palladium-catalyzed cyanation is a well-established and highly versatile method for the synthesis of aryl nitriles from aryl halides.[8] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Key Features of Palladium-Catalyzed Cyanation:
Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides.[8]
Multiple Cyanide Sources: Accommodates various cyanide sources, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and organic cyanating reagents.[7][9]
Ligand Influence: The choice of ligand is crucial for catalytic activity, with bulky, electron-rich phosphine ligands often providing the best results.
A significant advancement in this area is the use of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), which offers practical advantages in terms of catalyst recovery and reuse.[7]
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed cyanation of an aryl bromide, a key transformation in the synthesis of MCPA precursors.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Upon completion, cool the reaction mixture to room temperature.[8]
Dilute the mixture with ethyl acetate and water.[8]
Separate the organic layer and extract the aqueous layer with ethyl acetate.[8]
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aryl nitrile.[8]
Nickel-Catalyzed Cyanation: A Cost-Effective and Sustainable Alternative
Nickel-catalyzed cyanation has gained significant attention as a more sustainable and cost-effective alternative to palladium-based systems.[6] Nickel catalysts can effectively promote the cyanation of aryl halides under mild conditions.
Advantages of Nickel-Catalyzed Cyanation:
Cost-Effectiveness: Nickel is a more earth-abundant and less expensive metal than palladium.
Milder Reaction Conditions: Often proceeds at lower temperatures compared to palladium-catalyzed reactions.[6]
Diverse Cyanide Sources: Compatible with a variety of cyanide sources, including less toxic organic nitriles.[6]
Recent advancements have demonstrated the use of low-toxicity organic cyanide sources like butyronitrile in nickel-catalyzed cyanations, further enhancing the green chemistry profile of this method.[6]
Comparative Data on Catalytic Efficiency
The following table summarizes a hypothetical comparison of different catalytic systems for the cyanation of a model aryl bromide, highlighting key performance indicators.
Note: The data presented is illustrative and actual results may vary depending on the specific substrate and reaction conditions.
Visualizing the Catalytic Pathways
The following diagrams illustrate the generalized catalytic cycles for palladium and nickel-catalyzed cyanation reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.
Caption: Generalized catalytic cycle for nickel-catalyzed cyanation.
Conclusion and Future Outlook
The efficient synthesis of Methyl 2-(3-cyano-2-methylphenyl)acetate is a critical step in the production of the antipsychotic drug lurasidone. Both palladium and nickel-catalyzed cyanation reactions offer effective and versatile methods for the synthesis of the necessary aryl nitrile precursors. While palladium catalysis is well-established with a broad substrate scope, nickel catalysis presents a more cost-effective and sustainable alternative.
The choice of the optimal catalytic system will depend on various factors, including cost, substrate compatibility, and desired reaction conditions. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions and optimize their synthetic strategies for the efficient production of this key pharmaceutical intermediate. Continued research into novel catalysts, ligands, and less toxic cyanide sources will undoubtedly lead to even more efficient and environmentally benign synthetic routes in the future.[4][10]
References
Click to expand
Benchchem. Application Notes and Protocols for Cyanation Reactions in Organic Synthesis.
MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. (2025).
ACS Publications. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2010).
SciELO. RECENT ADVANCES IN CYANATION REACTIONS. (2022).
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022).
Taylor & Francis. Cyanation – Knowledge and References.
NSF PAR. Development and Molecular Understanding of a Pd-Catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation.
Benchchem. Technical Support Center: Synthesis of Methyl 2-cyano-2-phenylbutanoate.
Royal Society of Chemistry. Mild metal-catalyzed C–H activation: examples and concepts. (2016).
Google Patents. US10196400B2 - Process for the preparation of lurasidone and its intermediate.
MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2022).
Googleapis.com. WO 2013/014665 A1. (2013).
Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
Eureka | Patsnap. Synthesis method of methyl phenylacetate. (2022).
MDPI. Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation.
Gair Group. Publications. (2025).
PubMed. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. (2025).
Comprehensive Characterization and Comparison Guide for Methyl 2-(3-cyano-2-methylphenyl)acetate Reference Standards
Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Performance comparison, causality-driven methodologies, and regulatory compliance in reference standard chara...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Performance comparison, causality-driven methodologies, and regulatory compliance in reference standard characterization.
The Regulatory Imperative for Highly Characterized Standards
Methyl 2-(3-cyano-2-methylphenyl)acetate (CAS: 1261746-01-3) is a highly specific synthetic intermediate frequently utilized in the development of modern active pharmaceutical ingredients (APIs), particularly those requiring complex bi-aryl or substituted phenylacetic acid scaffolds[1]. Because unreacted intermediates can carry over into the final drug substance as process-related impurities, accurate quantification during API release testing is a critical safety requirement.
However, an analytical assay is only as reliable as the reference standard calibrating it. Using an uncharacterized, R&D-grade chemical as a reference standard introduces severe assay bias. As mandated by [2] and [3], a reference standard must undergo rigorous, orthogonal characterization to establish its absolute thermodynamic purity. This guide compares different grades of Methyl 2-(3-cyano-2-methylphenyl)acetate standards and provides a self-validating analytical workflow for its characterization.
Comparison of Reference Standard Grades
Not all chemical standards are created equal. The table below objectively compares the performance, traceability, and appropriate use cases for three common grades of Methyl 2-(3-cyano-2-methylphenyl)acetate.
Table 1: Performance and Compliance Comparison of Reference Standard Grades
Feature
Certified Reference Material (CRM)
Qualified Working Standard (Secondary)
R&D / Commercial Grade
Purity Assignment
Strict Mass Balance (Orthogonal testing)
Assayed directly against a CRM
HPLC Area % Only (Often inflated)
Metrological Traceability
ISO 17034 / Pharmacopeial guidelines
Internal Quality Management System
None
Impurity Profiling
Fully elucidated (NMR, MS, GC, ROI)
Known impurities tracked via HPLC
Unknown / Uncharacterized
Regulatory Acceptance
Universally accepted for API release
Accepted for routine QC batch testing
Rejected for cGMP release testing
Best Use Case
Method Validation, API Release
Routine In-Process Control (IPC)
Early Discovery, Route Scouting
Insight: Relying on R&D grade material[4] for quantitative analysis assumes that 100% of the impurities are UV-active and share the same response factor as the main compound. This assumption is chemically flawed and leads to out-of-specification (OOS) investigations during late-stage drug development.
The Mass Balance Paradigm: A Systems Approach
To establish the absolute purity of Methyl 2-(3-cyano-2-methylphenyl)acetate, we cannot rely solely on chromatography. The synthesis of this molecule typically involves the cyanation of a bromo-aryl precursor (often using palladium or copper catalysts) and esterification with methanol. Therefore, the material may contain UV-transparent impurities: residual methanol, inorganic catalyst ash, and atmospheric water.
The absolute purity is calculated using the Mass Balance Equation :
% Assay = (100% - %Water - %Residual Solvents - %Inorganic Ash) × (% Chromatographic Purity / 100)
Figure 1: Orthogonal mass balance characterization workflow for reference standards.
Self-Validating Experimental Methodologies
To ensure trustworthiness, every protocol used to characterize Methyl 2-(3-cyano-2-methylphenyl)acetate must include internal causality checks.
Structural Elucidation (Identity)
Causality: We must confirm the exact atomic connectivity. The cyano group, the ortho-methyl group, and the acetate ester must be definitively located on the aromatic ring to rule out positional isomers.
1H and 13C NMR Spectroscopy:
Preparation: Dissolve 15 mg of the standard in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation: The inclusion of the TMS internal standard validates chemical shift assignments (set exactly to 0.00 ppm). A high relaxation delay (D1 > 10s) is utilized to ensure the quantitative integration of the acetate methyl singlet (~3.7 ppm) against the aromatic protons.
High-Resolution Mass Spectrometry (HRMS):
Execution: Analyze via direct infusion ESI-TOF in positive ion mode.
Self-Validation: The theoretical [M+H]+ for C11H11NO2 is 190.0868. The observed mass must fall within a strict ±5 ppm mass accuracy window to definitively confirm the elemental formula.
Chromatographic Purity (HPLC-DAD)
Causality: Unreacted starting materials (e.g., methyl 2-(3-bromo-2-methylphenyl)acetate) or hydrolysis degradants (the free acetic acid derivative) must be separated and quantified.
Methodology:
Preparation: Dissolve 10 mg of standard in 10 mL of Diluent (Water:Acetonitrile 50:50).
Separation: Inject 10 µL onto a C18 column (150 mm x 4.6 mm, 3 µm). Use a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Why TFA? It suppresses the ionization of any acidic degradants, ensuring sharp, symmetrical peaks.
Self-Validation: Perform peak purity analysis using the Diode Array Detector (DAD) software. A purity angle less than the purity threshold confirms spectral homogeneity, proving no UV-absorbing impurities are co-eluting beneath the main peak.
Volatile and Inorganic Impurities
Causality: Solvents and catalysts from the upstream synthesis do not absorb UV light at 220 nm and will artificially inflate the HPLC purity if not subtracted.
Karl Fischer (Water Content): Rapidly transfer 100 mg into the titration vessel. Self-Validation: Drift determination must be performed before and after the sample to account for environmental humidity entering the cell. A drift variance of >10 µ g/min invalidates the run.
Headspace GC-FID (Residual Solvents): Dissolve 50 mg in DMSO, heat at 85°C for 20 mins, and inject the headspace. Self-Validation: A system suitability standard containing methanol and toluene must yield a resolution (Rs) > 1.5 to prove the system can separate synthesis solvents.
Residue on Ignition (ROI): Combust 1.0 g of sample with sulfuric acid at 600°C to quantify inorganic ash (e.g., Palladium or Copper salts).
Experimental Data: The Hidden Cost of Uncharacterized Standards
To illustrate the critical importance of orthogonal characterization, Table 2 compares the analytical results of a fully characterized CRM against an uncharacterized R&D grade batch of Methyl 2-(3-cyano-2-methylphenyl)acetate.
Table 2: Quantitative Characterization Data Comparison
Test Parameter
Analytical Method
CRM Lot (Certified)
R&D Grade (In-House)
Impact on Assay / Causality
Chromatographic Purity
HPLC-DAD (220 nm)
99.85%
99.91%
R&D grade shows a false sense of high purity due to undetected non-UV species.
Water Content
Karl Fischer Titration
0.12%
0.85%
R&D grade overestimates active mass due to hygroscopic absorption.
Residual Solvents
HS-GC-FID
0.05% (Methanol)
1.20% (Toluene)
Significant assay bias; undetected toluene from extraction steps.
Inorganic Ash
Residue on Ignition
< 0.01%
0.45% (Cu/Pd)
Catalyst carryover from the cyanation step is completely missed by HPLC.
Absolute Purity
Mass Balance
99.68%
97.41%
Using the R&D grade introduces a 2.27% Assay Error in API quantification.
Data Interpretation: If a laboratory uses the R&D grade material assuming it is 99.91% pure (based solely on HPLC), they will under-report the impurity levels in their actual API samples by over 2%. In a regulated cGMP environment, this discrepancy is enough to trigger a batch recall[5].
Conclusion & Best Practices
The characterization of Methyl 2-(3-cyano-2-methylphenyl)acetate requires a holistic analytical strategy. As demonstrated, relying solely on chromatographic area percent is a fundamentally flawed approach that ignores the physical realities of chemical synthesis. By employing a self-validating mass balance workflow—incorporating NMR, HRMS, HPLC-DAD, GC-HS, and KF—laboratories can establish a metrologically traceable standard[6].
Storage Best Practice: To maintain the integrity of the established mass balance, the reference standard must be stored in tightly sealed, inert containers at 2–8°C, protected from light and atmospheric moisture, and allowed to equilibrate to room temperature in a desiccator prior to opening[5].
References
USP: <11> Reference Standards - Draft published for Comment . ECA Academy / GMP Compliance. Available at:[Link]
ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis . Particle Analytical. Available at:[Link]
Navigating the Analytical Maze: A Comparative Guide to GC-MS and LC-MS for Profiling Impurities in Methyl 2-(3-cyano-2-methylphenyl)acetate
In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. The process of iden...
Author: BenchChem Technical Support Team. Date: April 2026
In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. The process of identifying and quantifying impurities is a critical analytical challenge, governed by stringent regulatory expectations. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the impurity profiling of Methyl 2-(3-cyano-2-methylphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental considerations to aid in the selection of the most appropriate analytical strategy. We will delve into the fundamental principles of each technique, present a head-to-head comparison for this specific application, and provide detailed experimental protocols to illustrate a practical approach.
The Criticality of Impurity Profiling in Drug Development
Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the thorough identification and characterization of any impurity present in a drug substance at a level of 0.10% or higher.[1] These impurities can arise from various sources, including the manufacturing process, degradation of the API, or interaction with packaging materials.[2] Their presence can potentially impact the safety, efficacy, and stability of the final drug product.[2] Therefore, robust and validated analytical methods are essential for comprehensive impurity profiling.
A Tale of Two Techniques: GC-MS and LC-MS at a Glance
The choice between GC-MS and LC-MS for impurity profiling hinges on the physicochemical properties of the analyte and its potential impurities. Both are hyphenated techniques that couple a chromatographic separation method with mass spectrometric detection, providing both qualitative and quantitative information.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[3] The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile, thermally labile, and polar.[3] Separation occurs based on the analyte's interaction with a liquid mobile phase and a solid stationary phase.
Head-to-Head Comparison for Methyl 2-(3-cyano-2-methylphenyl)acetate
Methyl 2-(3-cyano-2-methylphenyl)acetate (CAS 1261746-01-3) is a moderately polar molecule with a molecular weight of 189.21 g/mol . Its volatility is a key consideration in choosing the appropriate analytical technique.
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility
Requires the analyte and its impurities to be volatile and thermally stable. Derivatization may be necessary for polar or non-volatile compounds.[4][5]
Ideal for non-volatile and thermally labile compounds, making it suitable for a broader range of potential impurities without the need for derivatization.[3]
Sample Preparation
Often involves derivatization to increase volatility and improve peak shape. This adds a step to the workflow and can introduce variability.
Typically involves simple dissolution in a suitable solvent, offering a more straightforward and often faster sample preparation process.
Separation Efficiency
High-resolution capillary columns provide excellent separation for complex mixtures of volatile compounds.
A wide variety of column chemistries and mobile phases offer high versatility and excellent separation for a broad range of analytes.
Sensitivity
Can be highly sensitive for volatile analytes, but sensitivity may be lower for compounds that require derivatization.
Generally offers higher sensitivity for a wider range of pharmaceutical compounds, especially with modern ionization techniques.[6]
Ionization Techniques
Primarily Electron Ionization (EI), which provides reproducible mass spectra and extensive libraries for compound identification.
Offers a variety of "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are suitable for a wide range of molecules and often preserve the molecular ion.[7]
Structural Elucidation
EI fragmentation patterns can be complex but are highly informative for structural elucidation and library matching.
Tandem MS (MS/MS) capabilities provide detailed structural information by fragmenting the molecular ion, aiding in the identification of unknown impurities.[7]
The Verdict for Methyl 2-(3-cyano-2-methylphenyl)acetate
For the comprehensive impurity profiling of Methyl 2-(3-cyano-2-methylphenyl)acetate, LC-MS emerges as the more versatile and often more sensitive technique. The primary reasons for this are:
Broader Impurity Coverage: Potential impurities may include starting materials, by-products, and degradation products, which can have a wide range of polarities and volatilities. LC-MS can analyze this broader spectrum of compounds without the need for derivatization.
Avoidance of Derivatization: The ester and cyano functionalities in the target molecule and its potential impurities may require derivatization for GC-MS analysis. This additional step can be time-consuming, introduce potential artifacts, and may not be equally effective for all impurities.
Higher Sensitivity for Polar Impurities: Many potential degradation products formed through hydrolysis or oxidation are likely to be more polar than the parent compound. LC-MS with ESI is particularly well-suited for the sensitive detection of such polar analytes.
While GC-MS could be a viable option, particularly for identifying volatile impurities or with the implementation of a robust derivatization protocol, LC-MS offers a more direct and comprehensive approach for this specific application.
Experimental Workflow: A Practical Guide
To illustrate a practical approach, we present a conceptual experimental workflow for the impurity profiling of Methyl 2-(3-cyano-2-methylphenyl)acetate using LC-MS. This workflow is designed to be a self-validating system, incorporating forced degradation studies to ensure the stability-indicating nature of the method.
Caption: A comprehensive workflow for LC-MS impurity profiling.
Step-by-Step Experimental Protocol for LC-MS
1. Sample and Standard Preparation:
Standard Solution: Prepare a stock solution of Methyl 2-(3-cyano-2-methylphenyl)acetate reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Sample Solution: Prepare a sample solution of the test batch at the same concentration as the standard solution.
Spiked Sample: Prepare a spiked sample by adding known amounts of any available related substances or potential impurities to the sample solution to verify their separation and detection.
2. LC-MS Method Development:
Liquid Chromatography:
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
Mobile Phase: A gradient elution with water (containing 0.1% formic acid for better peak shape and ionization) and acetonitrile or methanol is recommended.
Flow Rate: Typically 0.8 - 1.2 mL/min.
Column Temperature: 30-40 °C.
Detection: UV detection at a suitable wavelength (e.g., 254 nm) in series with the mass spectrometer.
Mass Spectrometry:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely to be effective for this molecule. Atmospheric Pressure Chemical Ionization (APCI) can be explored as an alternative, especially for less polar impurities.
Scan Mode: Full scan mode to detect all potential impurities.
MS/MS: For structural elucidation of unknown impurities, a data-dependent acquisition (DDA) or targeted MS/MS experiment can be performed.
3. Forced Degradation Studies:
Subject the drug substance to various stress conditions to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[4][8][9]
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified period.
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified period.
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C).
Photolytic Degradation: Expose the sample to UV light (as per ICH Q1B guidelines).
Analyze the stressed samples using the developed LC-MS method to ensure that all degradation products are well-separated from the main peak and from each other.
4. Method Validation:
Validate the developed LC-MS method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][10][11] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of GC-MS and LC-MS for the impurity profiling of Methyl 2-(3-cyano-2-methylphenyl)acetate.
Parameter
GC-MS (with derivatization)
LC-MS
Specificity
High, but potential for interference from derivatization by-products.
Very high, with the ability to resolve a wide range of polar and non-polar impurities.
LOD/LOQ
Potentially in the low ppm range, but can be limited by derivatization efficiency.
Typically in the sub-ppm to low ppm range, offering excellent sensitivity.
Linearity (R²)
> 0.99
> 0.99
Accuracy (% Recovery)
90-110%
95-105%
Precision (% RSD)
< 10%
< 5%
Conclusion
For the comprehensive impurity profiling of Methyl 2-(3-cyano-2-methylphenyl)acetate, LC-MS stands out as the more robust, versatile, and often more sensitive analytical technique. Its ability to handle a wide range of analyte polarities and volatilities without the need for derivatization makes it particularly well-suited for identifying both process-related impurities and degradation products. While GC-MS can be a valuable tool, especially for volatile impurities, the potential need for derivatization adds complexity to the workflow.
By following a systematic approach that includes thorough method development, forced degradation studies, and rigorous validation, researchers can establish a reliable and compliant LC-MS method for the impurity profiling of this important pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
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